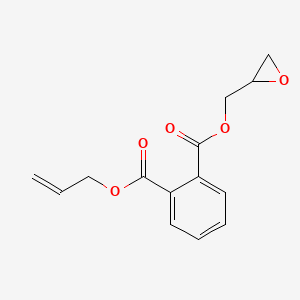

Allyl 2,3-epoxypropyl phthalate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

3814-58-2 |

|---|---|

Molecular Formula |

C14H14O5 |

Molecular Weight |

262.26 g/mol |

IUPAC Name |

2-O-(oxiran-2-ylmethyl) 1-O-prop-2-enyl benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C14H14O5/c1-2-7-17-13(15)11-5-3-4-6-12(11)14(16)19-9-10-8-18-10/h2-6,10H,1,7-9H2 |

InChI Key |

OFILZJAFGRGHDE-UHFFFAOYSA-N |

SMILES |

C=CCOC(=O)C1=CC=CC=C1C(=O)OCC2CO2 |

Canonical SMILES |

C=CCOC(=O)C1=CC=CC=C1C(=O)OCC2CO2 |

Other CAS No. |

3814-58-2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Allyl 2,3 Epoxypropyl Phthalate

Established Synthetic Routes for Phthalate (B1215562) Esters with Epoxy and Allyl Functionalities

The construction of a molecule like Allyl 2,3-epoxypropyl phthalate can be approached from two primary strategic directions. The first involves building the ester by reacting phthalic anhydride (B1165640) with the corresponding alcohols already containing the allyl and epoxy groups. The second strategy involves creating a phthalate ester with two unsaturated (allyl) groups first, and then chemically converting one of them into an epoxy ring.

Esterification Reactions Involving Phthalic Anhydride and Allyl/Epoxy Alcohols

The most direct method for synthesizing phthalate esters is the esterification of phthalic anhydride with alcohols. To produce the asymmetrically substituted this compound, a mixed esterification can be performed using both allyl alcohol and an epoxy-functionalized alcohol, such as glycidol (B123203) (2,3-epoxy-1-propanol).

The reaction proceeds by the nucleophilic attack of the alcohol's hydroxyl group on one of the carbonyl carbons of the phthalic anhydride ring, causing it to open and form a monoester intermediate. researchgate.net A second esterification step, typically requiring higher temperatures and often a catalyst, then forms the diester. researchgate.net When using two different alcohols, this second step can result in a statistical mixture of three products: the desired asymmetric this compound, and the two symmetric diesters, diallyl phthalate and di(2,3-epoxypropyl) phthalate.

The process is generally carried out at elevated temperatures (105°C to 160°C) and may employ an azeotropic solvent, such as benzene (B151609) or diallyl ether, to remove the water formed during the reaction, thereby driving the equilibrium towards the product. google.com The molar ratio of the alcohols to the anhydride is a critical parameter; an excess of the alcohol is typically used. google.com

Table 1: Esterification Route Summary

| Reactants | Intermediates | Products | Key Conditions |

|---|

Epoxidation of Unsaturated Precursors within Phthalate Structures

An alternative and potentially more selective route involves the post-modification of a pre-formed phthalate ester. This strategy begins with the synthesis of diallyl phthalate (DAP), a common industrial monomer. industrialchemicals.gov.au DAP is readily produced by the esterification of phthalic anhydride with two equivalents of allyl alcohol. nih.govresearchgate.net

Once DAP is obtained, one of its two allyl groups is converted into an epoxide ring through an epoxidation reaction. This transformation is typically achieved using an oxidizing agent. Common reagents for this purpose include peroxyacids (like m-chloroperoxybenzoic acid, m-CPBA) or hydroperoxides in the presence of a suitable catalyst. For instance, the epoxidation of esters derived from palm olein has been successfully performed using in situ peroxyacid techniques. researchgate.net A similar approach can be applied to DAP. A great alternative for this process is the epoxidation of a similar compound, diallyl ether, using t-butyl hydroperoxide as the oxidant in the presence of a titanium silicate (B1173343) catalyst (Ti-MWW), which yields allyl glycidyl (B131873) ether. growingscience.com

Careful control over the stoichiometry of the oxidizing agent is crucial in this method to favor mono-epoxidation and minimize the formation of the di-epoxidized by-product. By using approximately one equivalent of the epoxidizing agent, the synthesis can be directed to yield this compound as the major product.

Table 2: Epoxidation Route Summary

| Precursor | Reaction Type | Reagents | Product |

|---|

Examination of Precursor Chemistry and Intermediate Compounds

The success of either synthetic strategy is highly dependent on the chemistry of the precursor molecules and the intermediates formed along the reaction pathway.

For the esterification route (2.1.1) , the primary precursors are:

Phthalic Anhydride: A cyclic dicarboxylic anhydride that serves as the backbone of the ester.

Allyl Alcohol: Provides the unsaturated allyl functionality.

Glycidol (Allyl 2,3-epoxypropyl ether): An alcohol that contains the pre-formed epoxy ring. sigmaaldrich.comwikipedia.org

The key intermediates in this pathway are the monoesters, Monoallyl phthalate and Mono(2,3-epoxypropyl) phthalate . google.com The formation of these intermediates is the initial, rapid ring-opening step of the reaction with the anhydride.

For the epoxidation route (2.1.2) , the key precursor is:

Diallyl Phthalate (DAP): A symmetric diester containing two reactive carbon-carbon double bonds. nih.gov It is synthesized from phthalic anhydride and allyl alcohol. researchgate.net

In this route, the target molecule, This compound , can itself be considered an intermediate if the reaction conditions are not controlled, as it can be further epoxidized to the di-epoxide.

Novel Synthetic Strategies and Catalyst Systems for Improved Yield and Selectivity

Research into chemical synthesis continually seeks to improve reaction outcomes through the development of novel strategies and advanced catalyst systems. These innovations aim for higher yields, greater selectivity, milder reaction conditions, and more environmentally benign processes.

In the context of the esterification route , while traditional synthesis may use strong mineral acids like sulfuric acid, these can cause side reactions. google.com More advanced catalysts have been studied to improve the esterification of phthalic anhydride with allyl alcohol. The use of p-toluenesulfonic acid has been shown to be a remarkable catalyst, significantly lowering the activation energy and increasing the reaction rate constant nearly fourfold at 393 K compared to the uncatalyzed reaction. researchgate.net Furthermore, ionic liquids have been investigated as catalysts, offering potential benefits such as reusability and different selectivity profiles. researchgate.net

For the epoxidation route , significant advances have been made in developing selective oxidation catalysts. A highly promising approach is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture. The titanium silicate zeolite Ti-MWW has demonstrated high activity as a catalyst for the epoxidation of diallyl ether using t-butyl hydroperoxide as the oxidant. growingscience.com This system is advantageous because it avoids the use of aqueous hydrogen peroxide, which can lead to unwanted side products. growingscience.com Such a catalytic system could be directly applied to the selective epoxidation of diallyl phthalate, offering a pathway to high yields of the mono-epoxidized product under controlled conditions. Other novel catalysts for reactions involving epoxides include phosphonium salts and silver olefin complexes , which are effective in promoting reactions of epoxy rings and could be adapted for specific synthetic goals. google.comtudelft.nl

Table 3: Comparison of Catalytic Systems

| Reaction Step | Traditional Catalyst | Novel Catalyst System | Advantages of Novel System |

|---|---|---|---|

| Esterification | Sulfuric Acid google.com | p-Toluenesulfonic acid, Ionic Liquids researchgate.net | Higher reaction rates, lower activation energy, potential for catalyst recycling. researchgate.net |

Fundamental Reaction Chemistry of Allyl 2,3 Epoxypropyl Phthalate

Reactivity of the Epoxy Ring

The strained three-membered ether ring, known as an epoxide or oxirane, is a key feature of Allyl 2,3-epoxypropyl phthalate (B1215562). This strain makes the ring susceptible to cleavage by a variety of reagents, particularly nucleophiles, in what are known as ring-opening reactions. These reactions are fundamental to the compound's utility in forming cross-linked polymers and other complex molecular architectures. nih.govmdpi.com

Nucleophilic Ring-Opening Reactions with Various Reagents

The epoxide group readily reacts with a wide array of nucleophiles, a process that can be catalyzed by either acid or base. Due to the electronic strain of the three-membered ring, these reactions proceed efficiently to yield bifunctional products. nih.govresearchgate.net The reaction with nucleophiles is a cornerstone of the chemistry of epoxides. mdpi.com

Common nucleophiles that participate in the ring-opening of the epoxy group include:

Amines: Primary and secondary amines are potent nucleophiles that attack the carbon atoms of the epoxide, leading to the formation of β-amino alcohols. This reaction is fundamental in the curing of epoxy resins with amine-based hardeners.

Alcohols and Phenols: In the presence of a catalyst, alcohols and phenols can open the epoxy ring to form β-hydroxy ethers. nih.gov

Thiols: Thiols (mercaptans) are excellent nucleophiles for epoxide ring-opening, yielding β-hydroxy thioethers. researchgate.net This reaction is often rapid and proceeds under mild conditions.

Carboxylic Acids: Carboxylic acids can react with the epoxide to form β-hydroxy esters. nih.gov This reaction can sometimes be catalyzed by the acid itself. researchgate.net

The regioselectivity of the nucleophilic attack depends on the reaction conditions. Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon of the epoxide in an SN2-type reaction.

Table 1: Examples of Nucleophilic Ring-Opening Reactions of the Epoxy Moiety This table is interactive. Click on the headers to sort the data.

| Nucleophile | Reagent Example | Resulting Functional Group |

|---|---|---|

| Amine | R-NH₂ | β-Amino alcohol |

| Alcohol | R-OH | β-Hydroxy ether |

| Thiol | R-SH | β-Hydroxy thioether |

| Carboxylic Acid | R-COOH | β-Hydroxy ester |

Electrophilic Activation and Subsequent Transformations

The reactivity of the epoxy ring can be significantly enhanced by electrophilic activation, typically through the use of Brønsted or Lewis acids. nih.gov The acid coordinates to the oxygen atom of the epoxide, making the ring's carbon atoms more electrophilic and thus more susceptible to attack by even weak nucleophiles. nih.govresearchgate.net

This activation is a key principle in many catalytic ring-opening reactions. For instance, Lewis acids like tin tetrachloride (SnCl₄) or lanthanide triflates can promote the alkylation of aromatic compounds, such as alkoxybenzenes, using epoxides as the alkylating agent. nih.gov In the context of Allyl 2,3-epoxypropyl phthalate, acid catalysis would facilitate the reaction of the epoxy group with a wider range of nucleophiles under milder conditions than uncatalyzed reactions. The acid-catalyzed mechanism can also alter the regioselectivity of the ring-opening, often favoring attack at the more substituted carbon atom due to the development of a partial positive charge (carbocation-like character) at that position.

Stereochemical Aspects of Epoxy Ring Reactions

The ring-opening of an epoxide is a stereospecific reaction. When a nucleophile attacks one of the chiral carbon centers of the epoxy ring, the reaction typically proceeds via an SN2 mechanism. This results in a backside attack relative to the carbon-oxygen bond that is breaking, leading to an inversion of the stereochemical configuration at the site of attack. nih.gov

For example, if a specific enantiomer of this compound were to react with a nucleophile, the resulting product would have a predictable stereochemistry arising from this inversion. This stereocontrol is a powerful tool in asymmetric synthesis, allowing for the creation of complex molecules with defined three-dimensional structures. The stereochemical outcome can be influenced by the choice of reagents and catalysts, with some reaction systems designed to favor specific stereoisomers. researchgate.net

Reactivity of the Allyl Moiety

The allyl group (–CH₂–CH=CH₂) in this compound provides a second site of reactivity, characterized by the presence of a carbon-carbon double bond. This olefinic group can undergo a variety of addition reactions, most notably those involving radical intermediates and thiol-ene click chemistry.

Radical Additions and Olefin Functionalization

The double bond of the allyl group can participate in free-radical polymerization. However, the polymerization of allyl monomers can be complex. A significant competing reaction is hydrogen abstraction from the methylene (B1212753) group adjacent to the double bond (the allylic position). researchgate.net This process, known as degradative chain transfer, forms a stable, resonance-delocalized allyl radical, which is less reactive and can slow down or terminate the polymerization process.

Despite this, functionalization via radical mechanisms is possible. An alternative mechanism proposed for the polymerization of allyl ethers involves a radical-mediated cyclization (RMC) process. nih.gov This mechanism begins with the abstraction of an allylic hydrogen, followed by the reaction of the resulting radical with the double bond of another monomer to form a five-membered ring. nih.gov This pathway offers a different route to polymer architectures compared to simple chain-growth addition.

Thiol-Ene Click Chemistry and Post-Polymerization Modification Potential

One of the most efficient and versatile reactions involving the allyl group is the thiol-ene reaction. This reaction is a form of click chemistry, characterized by high yields, stereoselectivity, rapid rates, and insensitivity to oxygen and water, often proceeding under mild, ambient conditions. wikipedia.orgnih.gov

The thiol-ene reaction typically proceeds via a free-radical mechanism, which can be initiated by light (photo-initiation) or heat. wikipedia.org

Initiation: A radical initiator generates a thiyl radical (RS•) from a thiol (RSH).

Propagation: The thiyl radical adds across the allyl double bond in an anti-Markovnikov fashion, forming a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and creating the final thioether product.

This process is highly efficient for creating well-defined polymer networks or for the post-polymerization modification of materials. nih.gov For instance, a polymer could be synthesized using the epoxy functionality of this compound, leaving the allyl groups pendant. These allyl groups could then be functionalized in a subsequent step using thiol-ene chemistry to attach a wide variety of molecules, including biomolecules, fluorescent tags, or other functional polymers. nih.govrsc.org Electron-rich alkenes, such as allyl ethers, are known to be highly reactive in these reactions. wikipedia.org

Table 2: Components of a Typical Radical-Mediated Thiol-Ene Reaction This table is interactive. Click on the headers to sort the data.

| Component | Role in Reaction | Example |

|---|---|---|

| Alkene ('Ene') | Radical acceptor | Allyl group of this compound |

| Thiol | Radical donor and chain transfer agent | 1-Thioglycerol, Cysteamine |

| Radical Initiator | Generates initial radical species | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) |

| Light/Heat | Provides energy for initiation | UV lamp (365 nm) or thermal source |

Hydrosilylation Reactions for Silane (B1218182) Coupling Agent Derivatives

Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double or triple bond, is a cornerstone of organosilicon chemistry and a primary method for synthesizing silane coupling agents. researchgate.net These agents are crucial for improving the adhesion and compatibility between organic polymers and inorganic materials in composites. ontosight.ai The allyl group of this compound is susceptible to hydrosilylation, offering a direct route to functionalized silane derivatives.

The general reaction involves the treatment of the allyl-containing phthalate with a hydrosilane (R₃SiH) in the presence of a transition metal catalyst, most commonly a platinum complex like Karstedt's or Speier's catalyst. mdpi.com The reaction typically proceeds via an anti-Markovnikov addition, where the silicon atom attaches to the terminal carbon of the allyl group. This process converts the allyl group into a propyl-linked silane, while ideally leaving the epoxy and phthalate functionalities intact.

The successful synthesis of silane coupling agents from this compound would result in a molecule possessing a hydrolyzable silane group at one end (capable of bonding to inorganic substrates) and a reactive epoxy group at the other (capable of reacting with an organic polymer matrix). mdpi.com

Table 1: Illustrative Conditions for Hydrosilylation of Allyl Compounds

| Catalyst | Silane Reactant | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Karstedt's Catalyst | Triethoxysilane | Toluene | 80 | 4 | >95 | mdpi.com |

| Speier's Catalyst | Trimethoxysilane | None | 110 | 2 | ~90 | mdpi.com |

| Platinum on Carbon | Methyldiethoxysilane | Xylene | 100 | 6 | Variable | ontosight.ai |

Note: This table presents typical conditions for the hydrosilylation of allyl-containing compounds. Specific research data for the hydrosilylation of this compound is limited in publicly available literature.

The efficiency and selectivity of the hydrosilylation of this compound would be influenced by several factors. The choice of catalyst is critical, as some catalysts may also promote side reactions such as isomerization of the allyl group or ring-opening of the epoxide. The nature of the substituents on the hydrosilane can also affect reactivity.

Selective Reactivity of Functional Groups within Bifunctional Compounds

A key aspect of the chemistry of this compound is the selective reactivity of its two primary functional groups: the allyl double bond and the epoxy ring. The ability to selectively target one group while leaving the other intact is crucial for its use in multi-step syntheses and for the design of materials with specific properties.

The reactivity of each group is governed by different chemical principles. The allyl group typically undergoes reactions characteristic of alkenes, such as addition reactions (e.g., hydrosilylation, halogenation, epoxidation) and radical polymerization. atamanchemicals.com In contrast, the epoxy group is a strained three-membered ring that is susceptible to ring-opening reactions by a variety of nucleophiles (e.g., amines, alcohols, water, and carbanions) and electrophiles (Lewis and Brønsted acids). researchgate.net

In the context of producing silane coupling agents via hydrosilylation, the desired outcome is the selective reaction of the allyl group. This is generally achievable with platinum-based hydrosilylation catalysts under controlled conditions, as these catalysts are highly specific for the Si-H addition to the C=C bond. mdpi.com

However, under different reaction conditions, the epoxy ring can be the more reactive site. For instance, in the presence of strong nucleophiles or acids, the epoxy ring is likely to open. A study on the related compound, diallyl phthalate, modified with an epoxy resin, highlights the reactivity of the epoxy group in the presence of carboxylic acids to form secondary hydroxyl groups. nih.gov This demonstrates the potential for selective reactions on the epoxy moiety.

The selective functionalization of this compound could, therefore, be directed by the choice of reagents and reaction conditions:

To functionalize the allyl group: Employ transition metal-catalyzed reactions like hydrosilylation or olefin metathesis.

To functionalize the epoxy group: Utilize nucleophilic or acid-catalyzed ring-opening reactions.

The phthalate ester group is generally less reactive than the allyl and epoxy groups and would typically remain unchanged under the conditions used to modify the other two functionalities. It primarily serves as a rigid core structure. A patent for a cross-linkable polymer composition lists "this compound" as a potential oxirane functional monomer, indicating its utility in polymer chemistry where the epoxy group is intended to react. google.com

Table 2: Comparison of Potential Reactions for the Functional Groups of this compound

| Functional Group | Reaction Type | Typical Reagents | Potential Product Functionality |

| Allyl Group | Hydrosilylation | H-SiR₃, Pt catalyst | Silane |

| Epoxidation | m-CPBA, H₂O₂ | Di-epoxide | |

| Thiol-ene "click" | Thiols, photoinitiator | Thioether | |

| Epoxy Group | Nucleophilic Ring-Opening | Amines, Alcohols, Water | β-Hydroxy amine/ether/diol |

| Acid-Catalyzed Ring-Opening | H⁺, Lewis Acids | Diol or other addition products |

Note: This table outlines the potential selective reactions based on the known chemistry of the individual functional groups. The interplay of these groups within the specific molecule of this compound may influence reactivity and selectivity.

Polymerization Mechanisms and Macromolecular Architecture

Homopolymerization of Allyl 2,3-Epoxypropyl Phthalate (B1215562)

Homopolymerization can proceed by targeting either the allyl group via free-radical mechanisms or the epoxy group through ionic ring-opening polymerization.

The free-radical polymerization of allyl monomers like Allyl 2,3-epoxypropyl phthalate is characteristically slow. This is primarily due to the high electron density of the double bond, influenced by the adjacent methylene (B1212753) group, which makes it less susceptible to effective radical addition. nih.gov Consequently, polymerization reactions initiated by free radicals tend to produce polymers with a low degree of polymerization. nih.gov Research on related allyl ether monomers suggests that polymerization may only commence at high initiator concentrations. nih.gov

A defining feature of the free-radical polymerization of allyl compounds is degradative chain transfer. nih.govmdpi.com In this process, a growing polymer radical, instead of adding to the double bond of a new monomer, abstracts an allylic hydrogen atom from the monomer's methylene group. This transfer reaction creates a new, resonance-stabilized allyl radical. nih.govmdpi.com

As a direct consequence of degradative chain transfer, the homopolymerization of allyl monomers typically yields oligomers rather than high polymers. nih.govacs.org The frequent termination of growing chains curtails the extension of the macromolecule.

However, the presence of the second functional group—the epoxy ring—introduces the potential for forming cross-linked structures. While radical polymerization primarily involves the allyl group, subsequent or simultaneous reactions involving the epoxy group can lead to a networked polymer. For instance, under conditions that favor both radical and ionic polymerization, or through post-polymerization curing, the epoxy rings can react, linking the oligomeric chains into a cross-linked solid material. Studies on similar bifunctional monomers like allyl methacrylate (B99206) have shown that the allyl groups can be used for subsequent cross-linking reactions. nih.gov

Copolymerization with Diverse Monomers

Copolymerization offers a strategy to overcome the inherent limitations of allyl monomer homopolymerization and to synthesize polymers with tailored properties by incorporating different monomer units.

The radical copolymerization of allyl-containing monomers with more reactive vinyl monomers has been extensively studied. By analogy with allyl glycidyl (B131873) ether (AGE), a structurally similar compound, copolymerization of this compound with monomers like methyl acrylate (B77674) (MA) can be achieved. Investigations into the copolymerization of AGE with MA have shown that the process can exhibit characteristics of living free-radical polymerization, allowing for control over molecular weight and a narrow molecular weight distribution. researchgate.net However, increasing the fraction of the allyl monomer in the feed tends to slow down the polymerization rate. researchgate.net

The table below summarizes findings from a study on the living free-radical copolymerization of the related monomer, allyl glycidyl ether (AGE), with methyl acrylate (MA).

| Monomer Feed (AGE/MA molar ratio) | Polymerization Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 1/20 | 12 | 25.1 | 4800 | 1.15 |

| 1/20 | 24 | 45.2 | 8200 | 1.19 |

| 1/20 | 48 | 80.5 | 14500 | 1.25 |

| 1/10 | 48 | 65.4 | 10200 | 1.28 |

Data derived from studies on Allyl Glycidyl Ether (AGE), a structural analog. researchgate.net

Copolymerization with vinyl acetate (B1210297) is another important route. Allyl compounds are known to readily copolymerize with vinyl acetate, where the allyl monomer can act as a chain transfer agent to produce highly branched poly(vinyl acetate). rsc.org

The epoxy group in this compound can undergo ring-opening polymerization, typically initiated by nucleophiles or in an acidic medium. Anionic polymerization, using strong bases like alkali metal alkoxides, is a common method for polymerizing oxiranes to form polyether backbones. researchgate.net

This pathway allows for the creation of polymers where the main chain is a polyether structure, with the allyl phthalate moiety as a pendant group. These pendant allyl groups remain available for subsequent modifications, such as thiol-ene click chemistry or further radical cross-linking. nih.gov However, a challenge in the anionic polymerization of oxiranes, especially at elevated temperatures, is a chain transfer reaction involving proton abstraction from a monomer, which can lead to the formation of an allyl alkoxide and affect the molecular weight of the resulting polyether. researchgate.net

Controlled Polymerization Techniques for Well-Defined Copolymers (e.g., RAFT, ATRP, ROP)

To synthesize copolymers with precise control over molecular weight, architecture, and functionality, controlled polymerization techniques are paramount. For a monomer like this compound, several methods could theoretically be employed.

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile method for controlling radical polymerization. In the context of this compound, the allyl group could participate in RAFT polymerization. However, the reactivity of allyl monomers in RAFT is often lower than that of more activated monomers like acrylates or styrenes. This can lead to challenges in achieving high conversions and narrow molecular weight distributions. The specific reactivity of the allyl group in this phthalate monomer under RAFT conditions would require experimental investigation.

Atom Transfer Radical Polymerization (ATRP) is another powerful controlled radical polymerization technique. Similar to RAFT, ATRP could potentially be used to polymerize the allyl group. The success of ATRP would depend on the selection of an appropriate catalyst system that is compatible with both the allyl and epoxy functionalities. The epoxy group is generally stable under typical ATRP conditions.

Ring-Opening Polymerization (ROP) is the primary method for polymerizing the epoxy group. Both anionic and cationic ROP can be initiated to open the strained oxirane ring, leading to the formation of a polyether backbone. For this compound, the resulting polymer would have pendant allyl phthalate groups. The choice of initiator is crucial to avoid side reactions involving the allyl group. Anionic ROP, initiated by nucleophiles like alkoxides, could be a suitable method.

The synthesis of well-defined copolymers would likely involve a combination of these techniques or the selective polymerization of one functional group while the other remains available for subsequent modification. For instance, one could first perform ROP of the epoxy group to create a polyether macroinitiator, which could then be used in a subsequent controlled radical polymerization of the pendant allyl groups.

Cross-linking Chemistry and Network Formation

The bifunctional nature of this compound makes it an excellent candidate for the formation of cross-linked polymer networks. These networks exhibit enhanced thermal and mechanical properties due to their three-dimensional structure.

Curing Mechanisms with Polyfunctional Reagents (e.g., Polybasic Acid Anhydrides, Amines)

Polybasic Acid Anhydrides: The epoxy group of this compound can readily react with polybasic acid anhydrides, such as phthalic anhydride (B1165640) or maleic anhydride, in the presence of a catalyst (often a tertiary amine). The curing mechanism typically involves the initial reaction of the anhydride with a hydroxyl group (which can be present as an impurity or intentionally added) to form a carboxylic acid. This acid then reacts with an epoxy group, generating a new hydroxyl group and an ester linkage. This new hydroxyl group can then react with another anhydride molecule, propagating the cross-linking reaction. The allyl groups can either remain as pendant functionalities in the network or participate in further cross-linking reactions, for example, through free-radical polymerization initiated by heat or a radical initiator.

Amines: Polyfunctional amines are common curing agents for epoxy resins. Primary and secondary amines can react with the epoxy ring of this compound through a nucleophilic addition reaction. A primary amine can react with two epoxy groups, while a secondary amine can react with one. This leads to the formation of a highly cross-linked network. The reaction is typically thermally initiated. The presence of the allyl group could potentially influence the curing process, and under certain conditions, might also undergo side reactions.

Kinetics of Cross-linking Reactions and Gelation Phenomena

The kinetics of the cross-linking reaction, or curing, of this compound with either anhydrides or amines would be expected to follow models developed for other epoxy systems. The reaction rate is influenced by factors such as temperature, the concentration of reactants and catalyst, and the viscosity of the system.

The curing process is characterized by a critical point known as the gel point , where a continuous network structure is formed, and the viscosity of the system increases dramatically. Beyond the gel point, the material transitions from a liquid to a solid-like gel. The time to reach the gel point is a critical parameter in processing thermosetting resins.

The kinetics can be studied using techniques like differential scanning calorimetry (DSC), which measures the heat flow associated with the exothermic curing reaction, and rheometry, which monitors the change in viscosity. From these measurements, kinetic parameters such as the activation energy and the reaction order can be determined. For a hypothetical curing process, the data might be presented as follows:

| Curing Agent | Temperature (°C) | Gel Time (min) | Activation Energy (kJ/mol) |

| Phthalic Anhydride | 150 | 45 | 85 |

| Diaminodiphenylmethane | 120 | 60 | 60 |

| This is a hypothetical data table for illustrative purposes. |

Formation of Interpenetrating Polymer Networks (IPNs)

Interpenetrating Polymer Networks (IPNs) are a class of polymer blends where two or more cross-linked polymer networks are physically entangled with each other. The unique structure of this compound, with its two distinct polymerizable groups, makes it an interesting candidate for the formation of IPNs.

A sequential IPN could be synthesized by first cross-linking the epoxy groups with a suitable curing agent to form the first network. This network would then be swollen with a monomer that can be polymerized via the pendant allyl groups, along with a cross-linker. Subsequent polymerization of the allyl groups would form the second, interpenetrating network.

A simultaneous IPN could be formed by concurrently but independently polymerizing the epoxy and allyl functionalities. For example, the epoxy groups could be cured with an amine at a specific temperature, while the allyl groups are simultaneously polymerized via a free-radical mechanism using a thermal initiator that decomposes at the same temperature. The success of this approach would depend on the absence of significant interference between the two polymerization reactions.

Structure Property Relationships in Polymers Derived from Allyl 2,3 Epoxypropyl Phthalate

Influence of Monomer Structure on Polymer Microstructure and Topology

Allyl 2,3-Epoxypropyl Phthalate (B1215562) possesses two distinct reactive sites: an allyl group and an epoxy (oxirane) group. This dual functionality suggests that it can participate in different polymerization mechanisms. The allyl group is amenable to free-radical polymerization, while the epoxy group can undergo ring-opening polymerization, often initiated by anionic or cationic catalysts, or by reacting with nucleophiles like amines or anhydrides.

Correlation Between Cross-link Density, Network Homogeneity, and Resulting Material Properties

The bifunctional nature of Allyl 2,3-Epoxypropyl Phthalate makes it an effective cross-linking agent. After initial polymerization through one of its functional groups, the remaining pendant groups can be reacted in a subsequent curing step to form a three-dimensional network. The density of these cross-links is a critical parameter that governs the material's properties.

Theoretically, a higher concentration of this compound in a copolymer formulation would lead to a higher potential cross-link density. This would be expected to increase the glass transition temperature (Tg), enhance thermal stability, and improve mechanical properties such as tensile strength and modulus, while potentially reducing elongation at break and impact strength.

The homogeneity of the cross-linked network is also crucial. A uniform distribution of cross-links would lead to more predictable and consistent material properties. Inhomogeneous networks, on the other hand, can have regions of high and low cross-link density, leading to stress concentrations and potential failure points. The spatial arrangement of the bulky phthalate groups would play a significant role in the network formation and its resulting homogeneity. Detailed experimental data and quantitative correlations for polymers based on this compound are necessary to substantiate these theoretical relationships, but such data is not present in the available literature.

Tailoring Macromolecular Architectures for Tunable Mechanical and Thermal Performance

The ability to control the polymerization of a multifunctional monomer like this compound is key to designing polymers with specific performance characteristics. Advanced polymerization techniques, such as controlled radical polymerization (e.g., ATRP, RAFT) or living anionic/cationic polymerization, could potentially be employed to synthesize well-defined polymer architectures.

For example, by controlling the polymerization of the allyl group, one could create linear polymer chains with pendant epoxy groups. These could then be cross-linked in a controlled manner to tune the final properties. Alternatively, graft copolymers could be synthesized by growing polymer chains from the allyl or epoxy functionalities of a pre-existing polymer backbone. This would allow for the combination of different polymer properties in a single material.

The synthesis of block copolymers, where one block contains this compound, could lead to self-assembling materials with ordered nanostructures. The subsequent cross-linking of the domains containing the phthalate monomer would serve to lock in these structures, creating robust materials with unique mechanical or optical properties. While these are established principles in polymer chemistry, their specific application to and the resulting properties of polymers from this compound have not been documented in the scientific papers that were found.

Academic Investigations into Functional Applications of Derived Materials

Development of Polymer Matrix Systems for Advanced Composites

The dual functionality of Allyl 2,3-epoxypropyl phthalate (B1215562) presents a compelling case for its use as a monomer or crosslinking agent in polymer matrix composites. The allyl group allows for free-radical polymerization, while the epoxy ring can undergo ring-opening polymerization, offering versatile curing chemistries and the potential for creating interpenetrating polymer networks (IPNs).

Chemical Interactions at Polymer-Reinforcement Interfaces

The integrity of a fiber-reinforced composite is critically dependent on the adhesion between the polymer matrix and the reinforcement material. The chemical structure of Allyl 2,3-epoxypropyl phthalate offers several mechanisms to enhance this interaction. The polar phthalate ester and the glycidyl (B131873) ether groups can form strong hydrogen bonds and other secondary interactions with the surfaces of common reinforcements like glass and carbon fibers, which typically possess hydroxyl groups or oxide layers. nadkarnispc.com

Optimization of Thermosetting Matrix Formulations

The formulation of a thermosetting matrix based on this compound can be optimized by carefully selecting curing agents, catalysts, and co-monomers to achieve desired properties such as high glass transition temperature (Tg), good mechanical strength, and thermal stability. The dual curing capability allows for a two-stage curing process. For instance, the allyl groups can be initially polymerized to form a stable pre-preg, which can then be cured through the epoxy groups in a subsequent molding process.

Research on diallyl phthalate (DAP) resins, which are structurally related, shows that they exhibit excellent dimensional stability and electrical insulation properties after curing. researchgate.net Blending DAP resins with epoxy resins has been shown to improve adhesive properties and fracture toughness. researchgate.net This suggests that a matrix formulated with this compound could potentially combine the desirable characteristics of both resin types. The phthalate backbone contributes to rigidity and thermal stability, while the flexible epoxy-derived linkages can enhance toughness.

Design of Protective Coatings and Surface Modifiers

The combination of reactive functional groups in this compound makes it a candidate for the formulation of protective coatings with enhanced adhesion, durability, and barrier properties.

Chemical Basis for Adhesion and Durability

The excellent adhesion of epoxy-based coatings is attributed to the presence of polar hydroxyl and ether groups that can form strong hydrogen bonds with various substrates, particularly polar surfaces like metals and metal oxides. nadkarnispc.comresearchgate.net The epoxy ring in this compound, upon curing, generates hydroxyl groups, contributing to this inherent adhesive strength. Furthermore, the allyl group offers a site for further crosslinking or for reaction with other functional monomers, which can increase the crosslink density and improve the cohesive strength and durability of the coating. The presence of the rigid phthalate structure can also contribute to the hardness and abrasion resistance of the cured film. Studies on other functionalized epoxy resins have shown that the incorporation of different chemical moieties can significantly enhance adhesion and mechanical properties. elsevierpure.com

Role in Corrosion Resistance and Barrier Properties

Epoxy coatings are widely used for corrosion protection due to their excellent adhesion and barrier properties, which restrict the ingress of corrosive species like water, oxygen, and ions. mdpi.com The crosslinked network formed by the polymerization of this compound can create a dense barrier. The presence of the bulky phthalate group may further reduce the free volume within the coating, hindering the diffusion of corrosive agents.

Functionalizing epoxy resins with other chemical groups has been shown to enhance corrosion resistance. elsevierpure.com For instance, the incorporation of silanes can improve barrier properties by forming a highly crosslinked and hydrophobic polysiloxane network within the epoxy matrix. researchgate.net While specific data for this compound is not available, its structure suggests that it could be a valuable component in formulations designed to protect metallic substrates from corrosion.

Formulation of High-Performance Adhesives and Sealants

The adhesive properties inherent to epoxy resins, combined with the additional reactivity of the allyl group, make this compound a potentially valuable component in high-performance adhesives and sealants.

The formulation of adhesives often involves blending epoxy resins with various additives to control viscosity, improve toughness, and enhance adhesion to specific substrates. The dual functionality of this compound allows for versatile curing mechanisms, which can be tailored to specific application requirements, such as cure speed and final properties. Research on blending diallyl phthalate resins with epoxy has demonstrated a significant increase in lap shear adhesive strength to steel, attributed to the formation of secondary hydroxyl groups that can form hydrogen bonds with the metal surface. researchgate.net

In sealant formulations, phthalates are commonly used as plasticizers. google.comhabitablefuture.org However, a reactive plasticizer like this compound could be covalently incorporated into the polymer network, reducing the potential for migration and extraction that can occur with traditional plasticizers. This would lead to more durable and stable sealant performance over time.

While specific formulations and performance data for adhesives and sealants based on this compound are not widely published, the chemical principles governing the behavior of its constituent functional groups suggest its potential in these applications.

Interactive Data Table: Properties of Related Compounds

| Compound | Key Property | Relevance to this compound |

| Diallyl Phthalate (DAP) Resin | Excellent dimensional stability and electrical insulation. researchgate.net | The phthalate backbone is a shared structural feature. |

| Epoxy Resin Blends | Improved adhesive properties and fracture toughness when blended with DAP resin. researchgate.net | Demonstrates the synergistic effect of combining epoxy and phthalate structures. |

| Functionalized Epoxy Resins | Enhanced adhesion and corrosion resistance. elsevierpure.com | Provides a basis for the expected performance of a functionalized phthalate ester. |

Understanding Adhesion Mechanisms to Various Substrates

The adhesion of epoxy-based systems to different substrates is a complex phenomenon governed by a combination of physical and chemical interactions at the interface. Research into resins with similar functionalities, such as diallyl phthalate modified with epoxy, provides insights into the potential adhesion mechanisms of materials derived from this compound.

The presence of polar groups is crucial for establishing strong adhesion to metallic substrates. Studies on epoxy resins blended with diallyl phthalate resins have shown a significant increase in lap shear adhesive strength to steel. researchgate.net This improvement is attributed to the generation of secondary hydroxyl groups during the curing process. These hydroxyl groups can form hydrogen bonds with the oxide layers and adsorbed water molecules present on metal surfaces, thereby enhancing the interfacial bond strength. researchgate.net It is hypothesized that polymers derived from this compound would exhibit similar behavior, with the phthalate ester group and the hydroxyls formed from the epoxy ring opening contributing to the polarity and adhesive character of the formulation.

Furthermore, the molecular structure of the adhesive plays a role. The flexibility or rigidity of the polymer backbone can influence how well the adhesive wets the substrate and dissipates stress at the bond line. The inclusion of a phthalate moiety, as in this compound, would be expected to introduce a degree of rigidity to the polymer network.

Influence of Curing Chemistry on Bond Strength and Environmental Stability

The curing process is critical in determining the final properties of a thermoset adhesive, including its bond strength and resistance to environmental factors like moisture and temperature. The choice of curing agent and the cure cycle directly impact the crosslink density and the chemical nature of the resulting polymer network. tri-iso.comspecialchem.com

For epoxy-based systems, including those potentially formulated with this compound, various classes of curing agents can be employed, such as amines, anhydrides, and catalytic converters. threebond.co.jp Aliphatic amines are known to facilitate room temperature curing and can lead to high shear strength, particularly when post-cured at elevated temperatures. specialchem.com Anhydride (B1165640) curing agents typically require higher temperatures to initiate the reaction and can result in cured resins with excellent thermal stability. tri-iso.com

The reactivity of the allyl group in this compound adds another dimension to the curing chemistry. This group can participate in free-radical polymerization, potentially initiated by peroxides, in addition to the epoxy-amine or epoxy-anhydride reactions. This dual reactivity could be exploited to create interpenetrating polymer networks (IPNs), which can lead to enhanced toughness and mechanical performance.

Research on diglycidyl phthalate, a related compound, has shown that its inclusion can accelerate the curing of bisphenol A diglycidyl ether (DGEBA) adhesives. nih.gov The rigid aromatic ring of the phthalate structure, combined with the flexible ester groups, was found to improve the low-temperature resistance of the adhesive. nih.gov This suggests that adhesives based on this compound could also offer a good balance of properties.

The environmental stability of the cured adhesive is largely dependent on the integrity of the polymer network and its resistance to degradation. A high crosslink density, achieved through optimized curing conditions, generally leads to better chemical resistance. tri-iso.com The hydrophobic character of the phthalate group may also contribute to improved moisture resistance.

Below is a table summarizing the effect of curing conditions on the tensile shear strength of a general-purpose epoxy adhesive, illustrating the importance of the curing cycle.

| Curing Conditions | Tensile Shear Strength on Aluminum (psi) | Tensile Shear Strength on Stainless Steel (psi) |

| 7 days at 25°C | 1150 | 1400 |

| 2 hours at 95°C | 1600 | 1730 |

| Data adapted from a study on a general-purpose epoxy adhesive cured with triethylenetetramine, demonstrating the impact of elevated temperature curing on bond strength. specialchem.com |

Functional Polymers for Emerging Technologies

The unique chemical architecture of this compound, possessing both epoxy and allyl functionalities along with a phthalate core, makes it a candidate for the development of functional polymers for a range of emerging technologies. These include advanced electrolyte materials and specialized epoxy resin systems.

Research into Polymeric Electrolytes for Ion Transport Applications

Solid polymer electrolytes (SPEs) are a critical component in the development of safer, next-generation lithium-ion batteries. dtic.mil The ideal SPE should exhibit high ionic conductivity, good mechanical strength, and a stable interface with the electrodes. mdpi.com Research in this area has predominantly focused on polymers like poly(ethylene oxide) (PEO) due to the ability of the ether oxygens to coordinate with lithium ions, facilitating their transport. dtic.milresearchgate.net

While direct research on this compound in this application is not widely published, its structure suggests potential. The oxygen atoms in the epoxy and phthalate ester groups could act as coordination sites for lithium ions. By polymerizing the epoxy groups, a polyether backbone with pendant allyl phthalate groups would be formed. The additional coordination sites from the phthalate carbonyls could potentially enhance ion dissociation and transport.

Studies on related systems, such as those incorporating plasticizers like diethyl phthalate and dimethyl phthalate into PEO-based electrolytes, have shown significant improvements in ionic conductivity. dtic.mil The plasticizer enhances the segmental motion of the polymer chains, which is crucial for ion mobility. It is conceivable that a polymer derived from this compound could have an inherent plasticizing effect due to the nature of the phthalate side chains.

Furthermore, the allyl groups present in the polymer derived from this compound could be utilized for subsequent cross-linking reactions. This would allow for the formation of a mechanically robust, three-dimensional network, which could help to suppress the formation of lithium dendrites, a common failure mechanism in lithium-metal batteries. mdpi.com

The table below shows the impact of adding plasticizers to a PEO-based solid polymer electrolyte on its ionic conductivity.

| Plasticizer (1.0 mole ratio) | Ionic Conductivity at 25°C (S/cm) |

| None | ~1 x 10⁻⁷ |

| Diethyl Phthalate | ~1 x 10⁻⁵ |

| Dimethyl Phthalate | ~5 x 10⁻⁶ |

| Data extrapolated from research on plasticized PEO-LiCF₃SO₃ electrolytes, highlighting the potential role of phthalates in enhancing ion transport. dtic.mil |

Exploration in Specialty Reactive Diluents for Epoxy Resin Systems

Reactive diluents are low-viscosity compounds that are added to epoxy resin formulations to reduce their viscosity, making them easier to process and apply. jocpr.com Unlike non-reactive diluents, reactive diluents have functional groups that allow them to co-react with the epoxy resin and become part of the cross-linked polymer network. This minimizes the negative impact on the final mechanical properties that is often seen with the use of non-reactive diluents.

The nature of the reactive diluent can also be used to tailor the properties of the cured epoxy. The rigid phthalate core of this compound would be expected to increase the stiffness and thermal stability of the cured resin compared to diluents with more flexible aliphatic chains. Research on other reactive diluents has shown that their chemical structure has a significant impact on the properties of the final coating, including impact strength and adhesion. jocpr.com

The allyl group in this compound offers a further point of functionality that is not present in many conventional reactive diluents. This could be leveraged for dual-cure systems or to introduce specific properties into the final material.

The following table shows the effect of adding a bifunctional reactive diluent on the impact strength of a solvent-free epoxy coating.

| Dosage of Reactive Diluent (%) | Impact Strength (cm) |

| 0 | 35 |

| 12-20 | 50 |

| >20 | 45 |

| Data based on the use of polypropylene (B1209903) glycol diglycidyl ether as a reactive diluent, demonstrating the toughening effect at an optimal concentration. jocpr.com |

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of "Allyl 2,3-epoxypropyl phthalate" and for monitoring its transformation during polymerization.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a rapid and effective tool for identifying the key functional groups within "Allyl 2,3-epoxypropyl phthalate (B1215562)." The presence of the epoxy group can be confirmed by characteristic absorption bands, typically around 915 cm⁻¹ and 3056 cm⁻¹ google.com. The allyl group would exhibit characteristic C=C stretching vibrations, and the phthalate ester would show strong carbonyl (C=O) stretching bands.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used to study compounds with chromophores. In "this compound," the aromatic phthalate ring is the principal chromophore and would be expected to absorb in the UV region. While specific studies on this compound are lacking, UV detection is a common method in the chromatographic analysis of phthalates. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For "this compound," the molecular ion peak would confirm its molecular weight. The fragmentation pattern would likely show losses corresponding to the allyl group, the epoxy group, and cleavage of the ester bonds. Research on similar phthalate esters using techniques like proton transfer reaction-mass spectrometry has identified characteristic product ions, such as protonated phthalic anhydride (B1165640), which could also be expected in the analysis of "this compound". nih.gov

Chromatographic Separations for Purity Assessment and Compositional Analysis

Chromatographic techniques are essential for determining the purity of "this compound" and for analyzing its composition in mixtures or as a residual monomer in polymers.

Gas Chromatography (GC): Gas chromatography, often coupled with a mass spectrometer (GC-MS), is a powerful technique for separating and identifying volatile and semi-volatile compounds like phthalates. researchgate.netnih.govmdpi.com It is well-suited for assessing the purity of "this compound" and for quantifying it in various samples. A standard operating procedure for the determination of phthalates in consumer products utilizes GC-MS for analysis. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is another widely used technique for the analysis of phthalates, particularly for those that are less volatile or thermally sensitive. nih.gov An HPLC method with UV detection has been developed for the simultaneous determination of multiple phthalate compounds in drinking water. nist.gov Such a method could be adapted for the analysis of "this compound."

| Technique | Parameter | Typical Value/Range for Phthalate Analysis |

| GC-MS | Limit of Detection (LOD) | 0.02 to 8.00 µg kg⁻¹ |

| GC-MS | Limit of Quantitation (LOQ) | 0.07 to 26.68 µg kg⁻¹ |

| HPLC | Calibration Curve Correlation (R) | > 0.990 |

Note: The data in this table is representative of methods for various phthalate esters and is for illustrative purposes, as specific data for "this compound" is not available. researchgate.netnih.govmdpi.com

Thermal Analysis Methods for Curing Kinetics and Glass Transition Studies

Thermal analysis techniques are critical for understanding the curing behavior of "this compound" and the thermal properties of the resulting polymers.

Differential Scanning Calorimetry (DSC): DSC is used to study the heat flow associated with transitions in a material as a function of temperature. For a thermosetting system involving "this compound," DSC can be used to monitor the heat released during the curing reaction, allowing for the determination of the total heat of reaction and the extent of conversion. It is also used to determine the glass transition temperature (Tg) of the cured polymer, which is a key indicator of the cross-link density and the material's service temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to assess the thermal stability of the cured polymer network derived from "this compound." The onset of decomposition and the temperature of maximum weight loss provide insights into the material's degradation mechanisms. Studies on PVC/PMMA blends with phthalate plasticizers have utilized TGA to investigate thermal degradation.

Dynamic Mechanical Analysis (DMA): DMA is a powerful technique for characterizing the viscoelastic properties of polymers. For a cured network of "this compound," DMA can provide information on the storage modulus (a measure of stiffness), loss modulus (a measure of energy dissipation), and the damping factor (tan δ). The peak of the tan δ curve is often used as a measure of the glass transition temperature.

| Thermal Analysis Technique | Property Measured | Application for this compound Systems |

| DSC | Heat flow, Glass Transition Temperature (Tg) | Curing kinetics, extent of reaction, service temperature of polymer |

| TGA | Mass change with temperature | Thermal stability and degradation profile of the cured polymer |

| DMA | Storage modulus, loss modulus, tan δ | Viscoelastic properties, glass transition, cross-link density |

Note: This table illustrates the application of these techniques to epoxy and phthalate-containing polymer systems in the absence of specific data for "this compound."

Rheological Characterization of Pre-Polymer Systems and Cured Networks

The viscosity of the pre-polymer system is a critical parameter for processing, influencing mixing, and application. Rheological measurements can track the change in viscosity as a function of temperature and shear rate. During curing, the viscosity increases significantly until the gel point is reached, where the material transitions from a liquid to a solid-like state. Rheological studies are used to determine the gel time, which is essential for defining the working life of the resin system. nih.gov For the cured network, rheological methods can be used to determine its modulus and creep resistance, providing insights into its long-term mechanical stability.

Microscopic Techniques for Morphological and Phase Behavior Analysis of Polymeric Systems

Microscopic techniques are employed to visualize the morphology and phase behavior of polymeric systems derived from "this compound," especially when it is part of a blend or a composite material. While specific microscopic analyses of polymers from "this compound" are not found in the literature, the general application of these techniques is well-established.

Scanning Electron Microscopy (SEM): SEM is used to examine the surface topography and fracture surfaces of the cured polymer. This can reveal information about the homogeneity of the material, the presence of any phase separation, and the mode of failure (e.g., brittle or ductile).

Transmission Electron Microscopy (TEM): TEM provides higher resolution images than SEM and is used to study the internal structure and morphology of the polymer. It can be used to visualize the dispersion of fillers or the phase domains in a polymer blend at the nanoscale.

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional surface information. It can be used to map the surface topography and to probe the local mechanical properties of the cured polymer network.

Computational Chemistry and Theoretical Modeling of Allyl 2,3 Epoxypropyl Phthalate Systems

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanics (QM) offers a fundamental framework for investigating the electronic structure and inherent reactivity of molecules. Methods like Density Functional Theory (DFT) are particularly valuable for calculating molecular properties that govern chemical behavior.

Recent computational research using DFT (specifically the B3LYP/6-311++G(d,p) method) has been applied to a range of phthalate (B1215562) esters to determine key molecular parameters. nih.gov These parameters, including dipole moment, polarizability, proton affinity, and ionization energy, are crucial for understanding intermolecular interactions and reactivity. nih.gov For instance, a higher dipole moment, as seen in some phthalates, suggests stronger electrostatic interactions with other polar molecules or ions. nih.gov The proton affinity and ionization energy are direct indicators of a molecule's ability to participate in acid-base and electron-transfer reactions, respectively.

The reactivity of the phthalate core itself has been explored through quantum chemistry calculations of its reaction with ozone. researchgate.net Such studies help in identifying the most probable sites for electrophilic attack on the aromatic ring, providing a map of its chemical reactivity. researchgate.net For Allyl 2,3-epoxypropyl phthalate, QM can be used to model the reactivity of its distinct functional groups. The electron-rich double bond of the allyl group and the strained three-membered ring of the epoxide are expected to be primary sites for chemical reactions.

Table 1: Calculated Electronic Properties of Diallyl Phthalate (DAP) using Different Theoretical Methods

| Property | DFT/CAM-B3LYP | HF |

|---|---|---|

| Electronic Energy (Hartree) | -842.614348 | -837.953983 |

| Dipole Moment (Debye) | 3.3939 | 3.6661 |

| HOMO Energy (eV) | - | - |

| LUMO Energy (eV) | - | - |

| Energy Gap (eV) | 8.326 | 4.522 |

| First Hyperpolarizability (10⁻³³ esu) | 475.939 | 365.624 |

Data sourced from theoretical studies on diallyl phthalate, a structurally related compound. mdpi.comacs.org

Molecular Dynamics Simulations for Polymerization Processes and Network Formation

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This approach is exceptionally well-suited for modeling polymerization processes and the subsequent formation of cross-linked polymer networks.

For a molecule like this compound, which contains two distinct polymerizable groups (allyl and epoxy), MD simulations can provide invaluable information. The polymerization can proceed through different chemical pathways: the ring-opening polymerization of the epoxy group and the free-radical polymerization of the allyl group. wikipedia.orgnih.gov

MD simulations of epoxy resins with amine curing agents have been extensively used to model the curing process. These simulations can track the formation of covalent bonds, the evolution of the network structure, and predict crucial macroscopic properties like the glass transition temperature (Tg) and mechanical strength of the final thermoset material. mdpi.com Similarly, MD studies on systems containing phthalates, such as PVC plasticized with dioctyl phthalate (DOP), have been used to investigate compatibility, interaction energies, and the effect of the phthalate on the polymer's physical properties. mdpi.com These studies often analyze parameters like the radial distribution function (RDF) to understand the spatial arrangement of molecules and interaction energies to quantify the strength of intermolecular forces. mdpi.comacs.org

In the context of this compound, MD simulations could be designed to:

Model the diffusion of monomers and oligomers in the reaction medium.

Simulate the step-by-step bond formation during both epoxy ring-opening and allyl polymerization.

Predict the topology of the resulting cross-linked network.

Calculate thermomechanical properties of the cured polymer, such as its density, thermal expansion, and elastic modulus.

Studies on the polymerization of poly(allyl glycidyl (B131873) ether) (PAGE) have shown it to be a highly controlled process, where understanding side reactions like isomerization is key. nih.gov This knowledge is directly transferable to modeling the polymerization of this compound, helping to predict and control the final polymer structure.

Application of Quantitative Structure-Property Relationship (QSPR) and Structure-Activity Relationship (SAR) Approaches

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) are computational methodologies that aim to correlate the chemical structure of a compound with its physical properties or biological activity, respectively. nih.gov These models are built by developing mathematical equations that relate calculated molecular descriptors (numerical representations of a molecule's structure) to an experimentally measured property or activity.

For this compound, QSPR models could be developed to predict a wide range of properties, such as:

Boiling point

Viscosity

Solubility in various solvents nih.gov

Refractive index

Glass transition temperature of the resulting polymer

A typical QSPR study involves calculating a large number of molecular descriptors (e.g., topological, geometric, electronic) and then using statistical methods like multiple linear regression (MLR) to find the best correlation with the property of interest. nih.govplos.org

QSAR models are particularly relevant for assessing the potential biological or toxicological effects of chemicals. Studies have been conducted to create 3D-QSAR models for the toxicity of various phthalate esters. mdpi.com These models can help predict the potential toxicity of new or less-studied phthalates based on their structural features. mdpi.com For example, a QSAR study on the effects of ten different phthalates on HepG2 cells established a predictive model for their half-maximal inhibitory concentration (IC50) and lethal dose (LD50). mdpi.com Such a model could be applied to this compound to estimate its potential cellular toxicity, guiding safer handling and application development.

Table 2: Example of a QSAR Model for Phthalate Ester Toxicity

| Model Parameter | Value |

|---|---|

| Statistical Method | 3D-QSAR |

| Target Activity | IC50, LD50, Nrf2 content in HepG2 cells |

| Key Finding | The introduction of large and hydrophobic groups may significantly affect the toxic effects of PAEs on cells. |

| Predictive Power | Provides a potential tool for predicting the toxicity of new or untested phthalate esters (PAEs). |

Data based on a 3D-QSAR study of various phthalate esters. mdpi.com

Prediction of Reaction Pathways and Energetic Profiles

Theoretical chemistry provides the means to predict the most likely pathways for a chemical reaction and to calculate the associated energy changes. This is achieved by mapping the potential energy surface (PES) for the reaction. Key points on the PES, such as transition states (the energy barriers) and intermediates, are located and their energies calculated.

For this compound, this approach can be used to understand its polymerization and curing reactions in detail. The ring-opening reaction of the epoxy group is a critical step in the formation of epoxy resins. This reaction can be initiated by various species, including amines, alcohols, phenols, and acids, and can be catalyzed. acs.orgkpi.uasemanticscholar.org

Quantum mechanical calculations can be used to:

Determine the activation energies for the reaction of the epoxy ring with different curing agents. For instance, model studies on the reaction of phenyl glycidyl ether (PGE) with amines or phenols have elucidated the reaction mechanisms and the catalytic effect of hydroxyl groups. semanticscholar.orgresearchgate.net

Investigate the regioselectivity of the ring-opening (i.e., whether the nucleophile attacks the more or less substituted carbon of the epoxide).

Study the competition between different reactions, such as the epoxy-amine addition versus etherification (reaction with a hydroxyl group). kpi.ua

Model the energetics of the free-radical polymerization of the allyl group, including the initiation, propagation, and termination steps.

By calculating the energetic profiles for these different pathways, it is possible to predict which reactions will be favored under specific conditions (e.g., temperature, catalyst presence), allowing for precise control over the final polymer structure and properties. nih.gov

Environmental Transformation and Degradation Pathways Academic Perspective

Hydrolytic Stability and Identification of Degradation Products

The hydrolytic stability of Allyl 2,3-epoxypropyl phthalate (B1215562) is expected to be influenced by the cleavage of both the ester linkages and the opening of the epoxide ring. Phthalate esters, in general, are susceptible to hydrolysis, which is considered a primary degradation pathway in aquatic environments. researchgate.netresearchgate.net This process is catalyzed by both acid and base conditions and involves the cleavage of the ester bonds to form phthalic acid and the corresponding alcohol. In this case, hydrolysis would yield phthalic acid and allyl glycidyl (B131873) ether (1-allyloxy-2,3-epoxypropane).

The allyl glycidyl ether component is also subject to hydrolysis. The epoxide ring is susceptible to opening, which can be acid or base-catalyzed, to form a diol. Studies on allyl glycidyl ether have shown that it is not stable in water and hydrolyzes within days to weeks, depending on the pH. The primary hydrolysis product is 3-allyloxy-1,2-dihydroxy propane. nih.gov

The rate of hydrolysis of the parent compound, Allyl 2,3-epoxypropyl phthalate, will therefore depend on the relative rates of ester and epoxide hydrolysis under various environmental pH conditions. It is plausible that both reactions occur, leading to a mixture of degradation products including phthalic acid, allyl glycidyl ether, and the diol derivative of the side chain.

Table 1: Hydrolytic Half-life of Allyl Glycidyl Ether at Different pH Conditions

| pH | Half-life (hours) |

| 4 | 243 |

| 7 | 324 |

| 9 | 171 |

| Data sourced from a study on Allyl Glycidyl Ether. nih.gov |

Photochemical Degradation Mechanisms in Aquatic and Atmospheric Environments

Photochemical degradation is another significant pathway for the transformation of organic compounds in the environment. For phthalate esters, photodegradation can occur through direct photolysis, where the molecule absorbs light and undergoes transformation, or indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals. nih.gov The degradation rate of phthalates in the UV system generally increases with the length of the alkyl chain. nih.gov

The presence of the allyl group in this compound introduces a site of unsaturation, which can be susceptible to photochemical reactions, particularly reactions with ozone in the atmosphere and hydroxyl radicals in both aquatic and atmospheric environments. The degradation of phthalate esters with longer side chains has been shown to be influenced by triplet-state reactions. nih.gov The specific impact of the epoxy group on the photochemical degradation pathway is not well-documented for phthalates, but epoxides can undergo photochemical reactions, including ring-opening.

In the atmosphere, organic compounds with double bonds, such as the allyl group, are reactive towards ozone and hydroxyl radicals, leading to their degradation. researchgate.net Therefore, it is anticipated that this compound would have a relatively short atmospheric lifetime. In aquatic environments, indirect photolysis via reaction with hydroxyl radicals is likely to be a significant degradation mechanism. nih.gov

Biodegradation Studies and Persistence in Various Environmental Matrices

Biodegradation is a crucial process for the removal of phthalate esters from the environment. researchgate.netnih.gov The general pathway for the aerobic biodegradation of phthalate esters involves the initial hydrolysis of the ester bonds by esterases, produced by a wide range of microorganisms, to form phthalic acid and the corresponding alcohol. nih.govbohrium.com Phthalic acid is then typically mineralized to carbon dioxide and water through further microbial degradation. nih.gov

Partitioning Behavior and Transport Mechanisms in Abiotic Systems

The partitioning behavior of this compound in the environment will dictate its distribution between air, water, soil, and sediment. This behavior is largely governed by its physicochemical properties such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow). Phthalates, in general, are not covalently bound to polymers and can be released into the environment. tamu.edu

Fugacity modeling of allyl glycidyl ether suggests that it will primarily partition into water (90%) and air (9.5%). nih.gov When released into surface water, it is expected to remain predominantly in the water column. nih.gov Phthalate esters, particularly those with longer alkyl chains, tend to be hydrophobic and adsorb to soil and sediment. nih.gov Given the structure of this compound, which combines a moderately sized phthalate with a polar epoxy group and a nonpolar allyl group, its partitioning behavior is likely to be complex.

The transport of this compound in the environment will be influenced by its partitioning. If it primarily resides in the water, it will be transported with water currents. Its moderate volatility suggests that atmospheric transport could also play a role, especially given that phthalates can adhere to atmospheric particles. researchgate.net In soil, its mobility will be determined by its adsorption to soil organic matter and clay particles. The presence of the epoxy and ether functionalities may increase its water solubility compared to simple alkyl phthalates of similar molecular weight, potentially increasing its mobility in soil and groundwater.

Q & A

Q. What analytical techniques are recommended for quantifying Allyl 2,3-epoxypropyl phthalate in environmental samples?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for trace-level detection due to its high sensitivity and specificity. For example, Pan et al. (2018) employed LC-MS/MS with electrospray ionization (ESI) and optimized chromatographic separation using a C18 column to analyze perfluoroalkyl substances in surface water, a methodology adaptable to this compound . Sample preparation should include solid-phase extraction (SPE) to reduce matrix interference, particularly in complex environmental matrices like wastewater or soil leachates.

Q. How can researchers confirm the structural integrity of this compound during synthesis?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared spectroscopy (FTIR) are critical for structural validation. NMR can identify epoxy and phthalate functional groups, while FTIR verifies characteristic absorption bands (e.g., C=O stretching in phthalates at ~1700 cm⁻¹). Cross-referencing with the compound’s CAS registry number (106-92-3) and IUPAC nomenclature (2-[(allyloxy)methyl]oxirane) ensures consistency with established databases .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Compliance with regulatory frameworks such as Cal/OSHA (for workplace exposure limits) and DOT HAZMAT (for shipping) is mandatory. Use fume hoods for synthesis or dilution steps, and employ personal protective equipment (PPE) including nitrile gloves and chemical-resistant aprons. Emergency protocols should address dermal exposure (immediate rinsing with water) and inhalation risks (evacuation and air quality monitoring) .

Advanced Research Questions

Q. How should conflicting data on species-specific toxicity of this compound be reconciled in risk assessment?

Methodological Answer: Rodent models often overestimate human toxicity due to metabolic and receptor differences. For instance, phthalates like DEHP show anti-androgenic effects in rats but not in human fetal testes . To resolve contradictions, integrate human-relevant models such as primary human hepatocytes or 3D organoids. Cross-species comparative studies with pharmacokinetic modeling can refine extrapolation thresholds .

Q. What experimental designs are optimal for evaluating the endocrine-disrupting potential of this compound?

Methodological Answer: Combine in vitro receptor-binding assays (e.g., estrogen/androgen receptor transactivation assays) with in vivo zebrafish embryo tests to assess developmental endpoints. Dose-response studies should span environmentally relevant concentrations (ng/L to µg/L) and include positive controls (e.g., bisphenol A). For mechanistic insights, use transcriptomic profiling (RNA-seq) to identify disrupted pathways in endocrine-sensitive tissues .

Q. What are the challenges in detecting trace levels of this compound in biological matrices, and how can they be mitigated?

Methodological Answer: Matrix effects (e.g., lipid interference in serum) and low analyte stability require stringent protocols. Isotope dilution with deuterated internal standards (e.g., d₄-Allyl 2,3-epoxypropyl phthalate) improves quantification accuracy. High-resolution mass spectrometry (HRMS) coupled with collision-induced dissociation (CID) enhances selectivity in complex samples like urine or placental tissue .

Q. How can researchers design systematic reviews to address gaps in this compound toxicity data?

Methodological Answer: Follow protocols outlined in the Protocol for the Systematic Review of the Health Effects of Phthalate Exposure (2017). Expand search terms to include synonyms (e.g., allyl glycidyl ether) and plural forms. Use databases like Web of Science and Toxline with Boolean operators (e.g., "(phthalate OR epoxypropyl) AND (toxicity OR bioaccumulation)"). Critically appraise studies using tools like OHAT’s risk-of-bias criteria to prioritize high-confidence data .

Data Contradiction and Analysis

Q. How should discrepancies between in vitro and in vivo toxicity results for this compound be addressed?